(E)-3-(3-(3-Oxopropyl)phenyl)acrylic acid
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Overview
Description
(E)-3-(3-(3-Oxopropyl)phenyl)acrylic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound features a phenyl ring substituted with an acryloyl group and a 3-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(3-Oxopropyl)phenyl)acrylic acid typically involves the reaction of 3-(3-oxopropyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(3-Oxopropyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of 3-(3-oxopropyl)benzoic acid.
Reduction: Formation of 3-(3-propyl)phenylpropanoic acid.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Scientific Research Applications
(E)-3-(3-(3-Oxopropyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(3-(3-Oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: A structurally similar compound with a phenyl ring and a propanoic acid group.
Cinnamic acid: Contains a phenyl ring with an acryloyl group but lacks the 3-oxopropyl substitution.
Phenylacetic acid: Features a phenyl ring with an acetic acid group.
Uniqueness
(E)-3-(3-(3-Oxopropyl)phenyl)acrylic acid is unique due to the presence of both the acryloyl and 3-oxopropyl groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C12H12O3 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-[3-(3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c13-8-2-5-10-3-1-4-11(9-10)6-7-12(14)15/h1,3-4,6-9H,2,5H2,(H,14,15) |
InChI Key |
GWTUIDTZVUTIJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C=CC(=O)O)CCC=O |
Origin of Product |
United States |
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